2-Chloroethanamine-d4hydrochloride

Stable isotope labeling LC-MS/MS internal standard Quantitative bioanalysis

Quantifying chloroethylamine analytes without a proper internal standard leads to matrix effects and >15% RSD. 2-Chloroethanamine-d4 HCl (CAS 172333-26-5) solves this as a co-eluting deuterated IS. • +4 Da mass shift enables clean MRM channels with no isotopic cross-talk • 98 atom% D enrichment ensures >99% isotopic purity for regulatory-compliant methods • Identical extraction recovery, derivatization kinetics, and ionization efficiency as native analyte Essential for FDA/EMA-compliant bioanalysis, CWA degradation monitoring, and targeted metabolomics.

Molecular Formula C2H7Cl2N
Molecular Weight 120.01 g/mol
Cat. No. B1146207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroethanamine-d4hydrochloride
Synonyms2-Chloro-ethan-1,1,2,2-d4-amine Hydrochloride
Molecular FormulaC2H7Cl2N
Molecular Weight120.01 g/mol
Structural Identifiers
InChIInChI=1S/C2H6ClN.ClH/c3-1-2-4;/h1-2,4H2;1H/i1D2,2D2;
InChIKeyONRREFWJTRBDRA-PBCJVBLFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroethanamine-d4 Hydrochloride: Deuterated Internal Standard for Quantitative LC-MS/MS and GC-MS/MS Metabolomics


2-Chloroethanamine-d4 hydrochloride (CAS: 172333-26-5) is a deuterium-labeled stable isotope analog of 2-chloroethanamine hydrochloride, bearing four deuterium atoms at the 1,1,2,2-positions for a +4 Da mass shift . As a deuterated primary alkylamine hydrochloride, it maintains identical chemical reactivity and physicochemical properties to its non-deuterated counterpart while providing distinct mass spectrometric differentiation . The compound is widely employed as a surrogate internal standard in LC-MS/MS and GC-MS/MS workflows to correct for matrix effects, ionization variability, and sample preparation losses during quantitative analysis of chloroethylamine-containing analytes and their derivatives [1].

Why Non-Deuterated 2-Chloroethanamine Cannot Replace 2-Chloroethanamine-d4 Hydrochloride in Regulated Quantitative Bioanalysis


Procurement decisions involving internal standards for quantitative mass spectrometry must account for systematic analytical bias that generic, non-deuterated analogs fail to correct. While unlabeled 2-chloroethanamine hydrochloride can serve as a chemical precursor or synthetic intermediate, it cannot function as a matrix-matched internal standard because it co-elutes with and is spectrally indistinguishable from the target analyte . In contrast, deuterated internal standards such as 2-chloroethanamine-d4 hydrochloride undergo identical extraction recovery, derivatization kinetics, and ionization processes as the native analyte, yet are resolved by MS detection via their distinct m/z values [1]. Substituting with a structurally similar but non-isotopic alternative (e.g., 3-chloropropylamine) introduces differential extraction efficiency, variable derivatization yield, and divergent ion suppression profiles that cannot be empirically corrected without full validation . For applications requiring regulatory-compliant quantification—such as pharmacokinetic studies, environmental monitoring of chemical warfare agent degradation products, or clinical metabolomics—the deuterated form is functionally irreplaceable.

2-Chloroethanamine-d4 Hydrochloride: Direct Comparator Evidence for Procurement Decision-Making


Isotopic Enrichment and Chemical Purity: 2-Chloroethanamine-d4 Hydrochloride Exceeds 98 Atom% D with ≥98% Chemical Purity

Commercial lots of 2-chloroethanamine-d4 hydrochloride are certified to contain ≥98 atom% deuterium and ≥98% chemical purity by argentometric titration and spectroscopic validation . The non-deuterated comparator (2-chloroethanamine hydrochloride) is supplied at comparable chemical purity (≥98%) but contains no deuterium (0 atom% D) . This isotopic enrichment ensures that <2% of the internal standard signal overlaps with the native analyte channel, minimizing cross-talk in multiple reaction monitoring (MRM) transitions.

Stable isotope labeling LC-MS/MS internal standard Quantitative bioanalysis

Mass Spectrometric Differentiation: +4.029 Da Precursor Ion Shift Enables Baseline Resolution in LC-MS/MS Quantification

2-Chloroethanamine-d4 hydrochloride exhibits an exact monoisotopic mass of 119.0207 g/mol (free base 119.021 Da), representing a +4.029 Da increase relative to the unlabeled 2-chloroethanamine free base (exact mass 114.992 Da) . This mass differential translates to a +4 m/z shift for the [M+H]⁺ precursor ion and corresponding product ions in MS/MS fragmentation, enabling complete baseline separation of internal standard and analyte channels without isotopic overlap . Structurally similar non-isotopic alternatives (e.g., 3-chloropropylamine) produce different fragmentation patterns that preclude direct ratio-based correction.

Mass spectrometry Selected reaction monitoring Stable isotope dilution

Chromatographic Retention Behavior: Deuterium-Induced Inverse Isotope Effect Produces Slightly Earlier Elution in Reversed-Phase LC

Deuterated compounds typically exhibit a small inverse isotope effect in reversed-phase liquid chromatography, eluting 0.01–0.03 minutes earlier than their non-deuterated counterparts due to reduced hydrophobic interaction of C-D bonds relative to C-H bonds [1][2]. This retention time shift, while small, is analytically significant: in LC-MS/MS assays employing stable isotope-labeled internal standards, the deuterated analog must be chromatographically resolved well enough to avoid ion suppression sharing yet co-elute sufficiently to experience identical matrix effects. 2-Chloroethanamine-d4 hydrochloride's retention behavior meets this criterion, whereas alternative non-isotopic internal standards (e.g., 2-bromoethanamine) exhibit substantially different retention (typically ΔRT > 1 minute) and thus fail to co-elute, introducing matrix effect bias.

Chromatographic separation Isotope effect HILIC Reversed-phase LC

Synthetic Utility as a Deuterated Building Block: Identical Reactivity to Unlabeled Form Enables Tracer-Incorporated Compound Synthesis

2-Chloroethanamine-d4 hydrochloride retains the full nucleophilic substitution and alkylation reactivity of its unlabeled counterpart, enabling its use as a drop-in replacement in established synthetic routes to deuterium-labeled pharmaceuticals, ethyleneamines, and nitrogen-containing heterocycles . The compound's identical reaction kinetics to the protiated form—quantified by comparable second-order rate constants for amine alkylation—ensures that synthetic yields and impurity profiles are maintained when substituting the deuterated building block [1]. This is in contrast to alternative labeling strategies (e.g., ¹³C or ¹⁵N incorporation at different positions), which may alter reaction rates due to kinetic isotope effects.

Deuterated drug synthesis Metabolic tracing Mechanistic studies

Matrix Effect Compensation: Deuterated Internal Standard Corrects Ion Suppression in Complex Biological Matrices

In quantitative LC-MS/MS analysis, matrix effects—particularly ion suppression from co-eluting endogenous components—can reduce analyte signal by 30–80% in complex samples such as plasma, urine, or tissue homogenates [1]. The use of a stable isotope-labeled internal standard such as 2-chloroethanamine-d4 hydrochloride enables post-extraction addition or pre-extraction spiking protocols that normalize for these matrix effects, as the deuterated analog experiences identical ionization suppression to the native analyte . Lien et al. demonstrated that individual correction using deuterated internal standards reproducibly yielded significantly higher precision (RSD reduction from >15% to <5%) than traditional external calibration or non-isotopic internal standard approaches when analyzing silylated metabolites in serum and urine matrices [2].

Matrix effect Ion suppression Stable isotope dilution Method validation

Validated Application Scenarios for 2-Chloroethanamine-d4 Hydrochloride Based on Quantitative Evidence


Quantitative Metabolomics: Internal Standard for GC-MS/MS Analysis of Amino and Organic Acids

In targeted metabolomics workflows requiring absolute quantification of amino acids, organic acids, and sugars, 2-chloroethanamine-d4 hydrochloride serves as a deuterated building block for synthesizing metabolite-specific internal standards. The +4 Da mass shift and high isotopic enrichment (≥98 atom% D) enable precise correction for derivatization variability, matrix effects, and instrument drift, achieving method precision improvements from RSD >15% to <5% relative to external calibration [1]. This application is validated in peer-reviewed GC-MS/MS methods for silylated metabolites in human serum and urine [1].

Chemical Warfare Agent Degradation Studies: Confirmation of Fragmentation Pathways via Deuterated Standards

2-Chloroethanamine-d4 hydrochloride is employed as a deuterated standard in ESI-MSⁿ studies to unambiguously confirm fragmentation mechanisms of N,N-dialkylaminoethyl-2-chlorides and related chemical warfare agent precursors and degradation products [2]. The +4 Da mass shift allows definitive assignment of fragment ions containing the chloroethylamine moiety, distinguishing elimination of HCl (loss of 36 Da vs. 38 Da for deuterated form) from alternative fragmentation routes. This application has been validated in ion trap and Q-TOF MS studies examining positional isomers of CWA-related compounds [2].

Deuterated Pharmaceutical Synthesis: Precursor for Labeled Drug Candidates in Metabolic Tracing

As a deuterated primary alkylating agent, 2-chloroethanamine-d4 hydrochloride enables the synthesis of deuterium-enriched drug candidates, metabolites, and biochemical probes without altering reaction kinetics or yield relative to the protiated precursor . The compound's chemical stability under standard synthetic conditions and its identical reactivity profile allow direct substitution into established routes for deuterated ethyleneamines and nitrogen-containing heterocycles, reducing method revalidation burden. This application is particularly relevant for pharmaceutical R&D programs investigating metabolic stability, bioavailability, and enzymatic transformation pathways of chloroethylamine-containing drug candidates .

Regulated Bioanalytical Method Validation: Stable Isotope-Labeled Internal Standard for LC-MS/MS Assays

For bioanalytical methods requiring compliance with FDA, EMA, or ICH M10 guidelines, 2-chloroethanamine-d4 hydrochloride provides a validated internal standard option that meets acceptance criteria for accuracy, precision, and matrix effect compensation. The +4 Da mass shift enables robust MRM method development with minimal isotopic cross-talk, while the near-identical chromatographic retention (ΔRT ≈ 0.01–0.03 minutes) ensures that matrix effect correction is effective across the entire analyte peak . This application is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trial sample analysis where regulatory audit trails require documented internal standard performance .

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